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Compound of Interest

Compound Name: Methyl 2-iodobenzoate

Cat. No.: B057072 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-
iodobenzoate, a key intermediate in organic synthesis. The document presents a

comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, complete with experimental protocols and visual representations of

key concepts to facilitate understanding and application in research and development.

Spectroscopic Data Summary
The structural elucidation of Methyl 2-iodobenzoate is supported by a combination of

spectroscopic techniques. The following tables summarize the key quantitative data obtained

from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data
Protons

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

-OCH₃ ~3.9 Singlet N/A

Aromatic-H ~7.1-8.0 Multiplet N/A

Note: Detailed assignments for the individual aromatic protons are not readily available in the

public domain. The aromatic region typically displays a complex multiplet pattern due to the
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distinct chemical environment of each proton.

Table 2: ¹³C NMR Spectroscopic Data
Carbon Predicted Chemical Shift (δ) ppm

C=O ~165-170

C-I ~90-100

C (quaternary, attached to C=O) ~130-140

Aromatic C-H ~125-135

-OCH₃ ~50-55

Note: Experimental ¹³C NMR data with specific peak assignments is not widely published. The

values presented are estimates based on the chemical structure and typical ranges for similar

compounds.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Vibration Type Functional Group

1728 C=O Stretch Ester

3057, 2994, 2946 C-H Stretch Aromatic & Methyl

1579, 1459, 1428 C=C Stretch Aromatic Ring

1290, 1249, 1127 C-O Stretch Ester

738 C-H Bend ortho-disubstituted Aromatic

Data sourced from ChemicalBook.[1]

Table 4: Mass Spectrometry (MS) Data
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m/z Ion

262 [M]⁺ (Molecular Ion)

231 [M - OCH₃]⁺

203 [M - OCH₃ - CO]⁺

104 [C₇H₄O]⁺

76 [C₆H₄]⁺

Interpretation based on the Electron Ionization (EI) mass spectrum available from the NIST

WebBook.[2][3]

Experimental Protocols
The following sections detail the generalized methodologies for the acquisition of the

spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of Methyl 2-iodobenzoate is prepared in a deuterated solvent, typically deuterated

chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), to avoid solvent interference

in the proton spectrum. The sample is placed in an NMR tube and analyzed using a high-field

NMR spectrometer (e.g., 300 or 400 MHz). The ¹H NMR spectrum is recorded, and the

chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS) at

0.00 ppm. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the

spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
For a liquid sample like Methyl 2-iodobenzoate, the IR spectrum can be obtained by placing a

drop of the neat liquid between two highly polished salt plates (e.g., NaCl or KBr) to form a thin

film. The plates are then mounted in the sample holder of an FTIR spectrometer. A background

spectrum of the clean salt plates is recorded first and automatically subtracted from the sample

spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
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The mass spectrum is typically acquired using an electron ionization (EI) mass spectrometer.

The volatile sample is introduced into the ion source, where it is bombarded with a high-energy

electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting

positively charged ions are accelerated and separated based on their mass-to-charge (m/z)

ratio by a mass analyzer. The detector records the abundance of each ion, generating a mass

spectrum.

Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental

workflows and logical relationships in the spectroscopic analysis of Methyl 2-iodobenzoate.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-Iodobenzoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057072#methyl-2-iodobenzoate-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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